molecular formula C21H23N5O2S B5365137 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide

Katalognummer B5365137
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: HHIXNEZRECKGAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2) protein, which is responsible for the survival of cancer cells.

Wirkmechanismus

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide selectively binds to the hydrophobic groove of BCL-2 protein, which is responsible for the survival of cancer cells. By binding to BCL-2, this compound induces apoptosis (programmed cell death) in cancer cells. This compound has a high affinity for BCL-2 and has minimal effects on other proteins, which makes it a potent and selective inhibitor of BCL-2.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. This compound has a favorable pharmacokinetic profile, which allows for once-daily dosing in humans. This compound has been well-tolerated in clinical trials, with the most common side effects being mild to moderate nausea, diarrhea, and fatigue.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of BCL-2, which makes it a useful tool for studying the role of BCL-2 in cancer cell survival. This compound has also been shown to be effective in inducing apoptosis in cancer cells in vitro, which makes it a useful tool for studying the mechanisms of apoptosis. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancer. Additionally, this compound has a high affinity for BCL-2, which may limit its selectivity in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide. One direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to study the efficacy of this compound in other types of cancer, such as solid tumors. Additionally, there is a need to develop biomarkers that can predict response to this compound in cancer patients. Finally, there is a need to develop more potent and selective inhibitors of BCL-2 that can overcome the limitations of this compound.

Synthesemethoden

The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide involves a multi-step process, which includes the reaction of 4-bromo-1-naphthaldehyde with 4-acetyl-1-piperazine to form an intermediate compound. The intermediate compound is then reacted with 2-mercapto-1H-benzimidazole to form the final product this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies and has been approved by the FDA for the treatment of chronic lymphocytic leukemia (CLL). This compound has also shown efficacy in the treatment of other types of cancer, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM).

Eigenschaften

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-15(27)25-10-12-26(13-11-25)17-8-6-16(7-9-17)22-20(28)14-29-21-23-18-4-2-3-5-19(18)24-21/h2-9H,10-14H2,1H3,(H,22,28)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIXNEZRECKGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.